molecular formula C8H12N4 B13188303 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B13188303
M. Wt: 164.21 g/mol
InChI Key: SHVXCQQZVVRMTK-UHFFFAOYSA-N
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Description

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethylamino group and a nitrile group attached to the imidazole ring makes it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, ethylamine can react with a suitable leaving group on the imidazole ring.

    Addition of the Nitrile Group: The nitrile group can be introduced through the reaction of the imidazole derivative with cyanogen bromide or other nitrile sources.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine or other nucleophiles in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the nitrile group, potentially forming primary amines.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-2-carbonitrile: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity.

    5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile: Similar structure but with an amino group instead of an ethylamino group.

Uniqueness

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both the ethylamino and nitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-(ethylaminomethyl)-1-methylimidazole-2-carbonitrile

InChI

InChI=1S/C8H12N4/c1-3-10-5-7-6-11-8(4-9)12(7)2/h6,10H,3,5H2,1-2H3

InChI Key

SHVXCQQZVVRMTK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=C(N1C)C#N

Origin of Product

United States

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